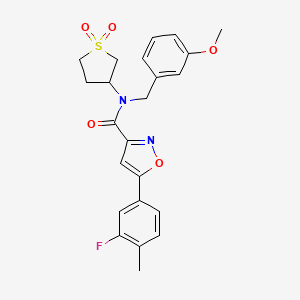![molecular formula C13H15N3O2 B11348591 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11348591.png)
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features an oxadiazole ring and an amide functional group.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide. One common approach involves the condensation of 3,4-dimethoxybenzohydrazide with 3,4-dimethylbenzoyl chloride, followed by cyclization to form the oxadiazole ring. The reaction proceeds under appropriate solvent conditions and with acid or base catalysts.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield, purity, and scalability.
Chemical Reactions Analysis
Reactivity:: N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the amide or other functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Hydrazine hydrate: Used for hydrazide formation.
Acid chlorides: React with hydrazide to form the oxadiazole ring.
Reducing agents: Employed for reduction reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide finds applications in:
Medicinal Chemistry: As a scaffold for drug design due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Potential use in organic electronics or sensors.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique, similar compounds include:
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(17)14-13-12(15-18-16-13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17) |
InChI Key |
FXKYAFAMSWHYHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NON=C1C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


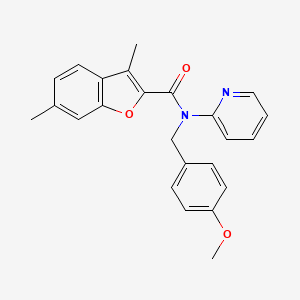
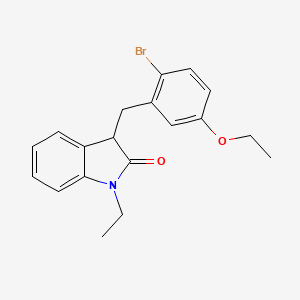
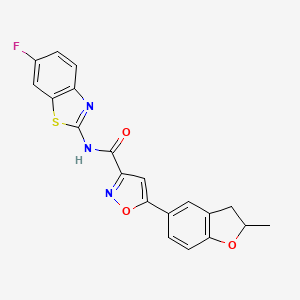

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-ethoxybenzamide](/img/structure/B11348523.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11348525.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B11348531.png)
![2-(4-fluorophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11348547.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348552.png)
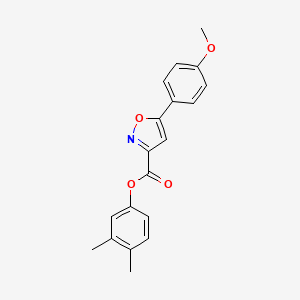
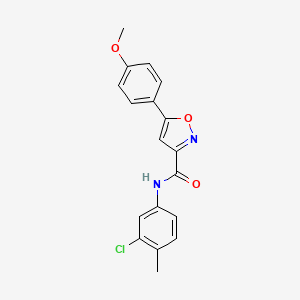
![N-(2-ethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11348569.png)
![N-[4-(cyanomethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11348584.png)
